molecular formula C13H13ClN4O2 B14225896 1-(2-Azido-5-chlorobenzoyl)azepan-2-one CAS No. 797751-41-8

1-(2-Azido-5-chlorobenzoyl)azepan-2-one

Cat. No.: B14225896
CAS No.: 797751-41-8
M. Wt: 292.72 g/mol
InChI Key: VMSHMMKWRDMVIO-UHFFFAOYSA-N
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Description

1-(2-Azido-5-chlorobenzoyl)azepan-2-one (CAS: 797751-41-8) is a heterocyclic compound with the molecular formula C₁₃H₁₃ClN₄O₂ and a molecular weight of 292.72 g/mol . It features an azepan-2-one (caprolactam) backbone substituted with a 2-azido-5-chlorobenzoyl group. The azide (-N₃) functional group confers reactivity for applications such as click chemistry or bioconjugation, while the chloro substituent may influence electronic properties and solubility.

Properties

CAS No.

797751-41-8

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

1-(2-azido-5-chlorobenzoyl)azepan-2-one

InChI

InChI=1S/C13H13ClN4O2/c14-9-5-6-11(16-17-15)10(8-9)13(20)18-7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2

InChI Key

VMSHMMKWRDMVIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one typically involves the following steps:

    Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azido-5-chlorobenzoyl)azepan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The azepanone ring can be oxidized to form corresponding lactams.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of lactams.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(2-Azido-5-chlorobenzoyl)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent due to the presence of the azido group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the chlorobenzoyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding. The azepanone ring provides structural stability and rigidity to the molecule.

Comparison with Similar Compounds

Azepan-2-one Derivatives with Varying Substituents

Key analogs include:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
1-(2-Azido-4-methylbenzoyl)azepan-2-one C₁₃H₁₃N₄O₂ 4-methyl, 2-azido 276.28 Click chemistry intermediates
1-Tosylazepan-2-one C₁₂H₁₅NO₃S Tosyl (p-toluenesulfonyl) 253.31 Synthetic intermediates for natural products
1-((4-Nitrophenyl)sulfonyl)azepan-2-one C₁₂H₁₄N₂O₅S 4-nitrophenylsulfonyl 298.32 High-yield synthesis (93%)
1-[(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one C₁₁H₁₈N₄OS Triazolylmethyl, mercapto 254.35 Potential medicinal chemistry applications

Structural Insights :

  • Electron-withdrawing vs.
  • Azide reactivity: The azide group distinguishes these compounds from non-azide analogs (e.g., tosyl derivatives), enabling Huisgen cycloaddition for bioconjugation or polymer synthesis .
  • Synthetic yields : Tosyl and nitrophenylsulfonyl derivatives are synthesized via GP16 reactions with yields up to 93% , suggesting efficient routes for related azepan-2-one compounds .

Benzodiazepine Derivatives (Functional and Structural Contrasts)

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Bioactivity/Applications References
Methylclonazepam 1,4-Benzodiazepin-2-one 2-chlorophenyl, nitro 329.74 Anxiolytic, anticonvulsant
Diazepam 1,4-Benzodiazepin-2-one 7-chloro, methyl 284.74 Sedative, muscle relaxant

Contrasts :

  • Core structure: Benzodiazepines feature a fused benzene-diazepine ring, whereas azepan-2-ones are monocyclic lactams.
  • Biological activity: Benzodiazepines target GABA receptors, while 1-(2-Azido-5-chlorobenzoyl)azepan-2-one’s azide group suggests non-pharmaceutical applications (e.g., materials science) .
  • Safety profiles : Diazepam carries risks like reproductive toxicity (R61) and acute toxicity (R22), whereas azide-containing compounds may pose explosion hazards if mishandled .

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